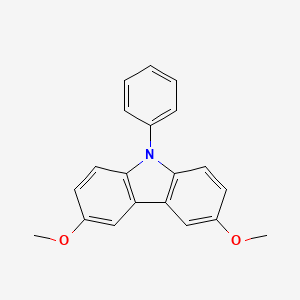

9H-Carbazole, 3,6-dimethoxy-9-phenyl-

Description

Significance of Carbazole (B46965) Scaffolds in Modern Organic Chemistry Research

Carbazole, a tricyclic aromatic heterocycle, consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. nih.gov This rigid, planar structure endowed with an electron-rich nitrogen atom provides a unique electronic framework that has captured the attention of chemists and material scientists alike. univaq.it The inherent properties of the carbazole nucleus, such as high thermal and electrochemical stability, make it a robust building block for durable organic materials. rsc.org

Furthermore, the carbazole ring system exhibits excellent hole-transporting capabilities, a critical feature for the development of organic electronic devices. rsc.orgresearchgate.net Its versatility is a key advantage; various functional groups can be readily introduced at several positions on the carbazole ring, particularly at the N-9, C-3, C-6, C-2, and C-7 positions. researchgate.netnih.gov This tunability allows for the precise modulation of its optical and electronic properties, including its emission color, energy levels, and charge carrier mobility, making it a "privileged scaffold" in the design of functional organic materials. univaq.itresearchgate.netrsc.org

Evolution of Carbazole-Based Research for Electronic and Photonic Applications

The journey of carbazole-based materials in electronic and photonic applications has been one of remarkable progress. Initially recognized for their photoconductivity, carbazole derivatives, most notably poly(N-vinylcarbazole) (PVK), became foundational materials in the field of electrophotography. The last three decades, however, have witnessed a dramatic expansion of their use into the realm of organic optoelectronics, especially in organic light-emitting diodes (OLEDs). researchgate.net

The evolution of OLED technology is intrinsically linked to the development of novel carbazole derivatives. Researchers have leveraged the carbazole core to create a diverse range of materials, including:

Host Materials: Due to their high triplet energy (around 3.0 eV), carbazole derivatives are exceptional hosts for phosphorescent emitters, particularly for achieving efficient blue light emission. researchgate.netaiou.edu.pk

Hole-Transporting Materials (HTMs): The excellent hole mobility of carbazoles makes them integral components in the hole-transporting layers of OLEDs and organic photovoltaic (OPV) devices, facilitating efficient charge injection and transport. rsc.orgresearchgate.net

Emitting Materials: By modifying the carbazole structure, scientists have developed highly fluorescent and phosphorescent emitters spanning the entire visible spectrum. rsc.org This includes the development of materials for thermally activated delayed fluorescence (TADF), a mechanism that allows for near-100% internal quantum efficiency in OLEDs. rsc.org

Materials for Organic Photovoltaics (OPVs): In the realm of solar energy, 2,7-disubstituted carbazole-based polymers have shown great promise as electron-donating materials in the active layer of organic solar cells, with some configurations achieving significant power conversion efficiencies. rsc.org

This continuous evolution is driven by the rational design of molecules, where specific substitutions on the carbazole scaffold are strategically employed to enhance device performance, stability, and color purity. rsc.orgacs.org

Structural Attributes of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- Relevant to Research Endeavors

The compound 9H-Carbazole, 3,6-dimethoxy-9-phenyl- possesses a unique combination of structural features that make it a compelling subject for materials research. The core carbazole unit provides the fundamental electronic properties and rigidity. The key substitutions that define its character are:

N-9 Phenyl Group: The attachment of a phenyl ring at the nitrogen atom introduces a significant steric twist. This non-coplanar arrangement between the carbazole and phenyl rings can disrupt intermolecular packing (π-π stacking), which is often beneficial for achieving high photoluminescence quantum yields in the solid state and improving the solubility of the material. nih.gov The phenyl group can also be further functionalized to fine-tune the molecule's properties.

3,6-Dimethoxy Groups: The methoxy (B1213986) (-OCH3) groups are electron-donating substituents. Their placement at the 3 and 6 positions of the carbazole ring significantly influences the electronic properties. They raise the energy level of the Highest Occupied Molecular Orbital (HOMO), which can facilitate more efficient hole injection from adjacent layers in an electronic device. These groups can also impact the emission wavelength. However, compared to other groups like t-butyl, methoxy groups may be less effective at preventing intramolecular charge transfer (ICT), which can sometimes lead to red-shifted emissions. nih.gov

Table 1: General Physicochemical Properties of Substituted Carbazoles

| Property | Description | Relevance to 9H-Carbazole, 3,6-dimethoxy-9-phenyl- |

|---|---|---|

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | For C₁₄H₁₃NO₂, the molecular weight is approximately 227.26 g/mol . nih.gov |

| Thermal Stability | The ability of a material to resist degradation at high temperatures, often measured by Thermogravimetric Analysis (TGA). | High thermal stability is crucial for the longevity of electronic devices. Carbazole derivatives generally show good thermal stability. rsc.org The specific TGA data for this compound would be needed for a precise assessment. |

| Glass Transition Temperature (Tg) | The temperature at which an amorphous solid becomes soft or rubbery. | A high Tg is desirable for maintaining the morphological stability of thin films in devices. |

| Solubility | The ability of a substance to dissolve in a solvent. | Good solubility is important for solution-based processing techniques like spin-coating or ink-jet printing for device fabrication. sigmaaldrich.com |

| HOMO/LUMO Energy Levels | The energy of the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | These levels determine the charge injection and transport properties and the optical bandgap of the material. The electron-donating methoxy groups are expected to raise the HOMO level. |

Scope and Research Aims Pertaining to 9H-Carbazole, 3,6-dimethoxy-9-phenyl-

The specific structural features of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- suggest several avenues for research. The primary research aims for this compound and its derivatives would likely focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes for the compound and its analogues. cmu.eduresearchgate.net A thorough characterization of its photophysical and electrochemical properties, including absorption and emission spectra, fluorescence quantum yield, and redox potentials, is fundamental. epstem.netresearchgate.net

Application as a Host Material in OLEDs: Given the high triplet energy characteristic of many carbazole scaffolds, a key research direction would be to investigate its suitability as a host material for phosphorescent dopants, particularly for blue, green, and red PhOLEDs. The goal would be to achieve high efficiency, long operational lifetime, and good color purity. aiou.edu.pk

Development as a Hole-Transporting Material: The electron-rich nature of the dimethoxy-substituted carbazole core makes it a candidate for a hole-transporting layer in OLEDs and perovskite solar cells. Research would focus on measuring its hole mobility and comparing its performance to existing HTMs. researchgate.net

Exploration as a Blue Emitter: While the methoxy groups might cause a slight redshift, with careful molecular design, it could serve as a building block for deep-blue fluorescent emitters, a critical need for full-color displays and lighting. nih.govub.edu

Use in Organic Photovoltaics: Investigating its potential as a donor material in bulk heterojunction solar cells, where its HOMO level and absorption spectrum would be critical parameters for matching with suitable acceptor materials. rsc.org

The overarching goal of research into 9H-Carbazole, 3,6-dimethoxy-9-phenyl- is to establish clear structure-property relationships. By understanding how the interplay between the N-phenyl and 3,6-dimethoxy substituents dictates its performance, scientists can rationally design next-generation materials for a variety of optoelectronic applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

146332-81-2 |

|---|---|

Molecular Formula |

C20H17NO2 |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

3,6-dimethoxy-9-phenylcarbazole |

InChI |

InChI=1S/C20H17NO2/c1-22-15-8-10-19-17(12-15)18-13-16(23-2)9-11-20(18)21(19)14-6-4-3-5-7-14/h3-13H,1-2H3 |

InChI Key |

QEQZZLYGJVDWRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9h Carbazole, 3,6 Dimethoxy 9 Phenyl and Its Derivatives

Strategic Approaches to Carbazole (B46965) Nucleus Functionalization

The functionalization of the carbazole core is a critical step in the synthesis of its derivatives. This section delves into the regioselective substitution strategies, methods for installing methoxy (B1213986) groups, and synthetic routes for 9-phenyl functionalization.

Regioselective Substitution Strategies at the Carbazole Core

The regioselective functionalization of the carbazole nucleus is paramount in directing the synthesis towards specific isomers. The substitution pattern on the carbazole product can be controlled by the design of the biaryl amide substrate. nih.gov For instance, the presence of a substituent adjacent to the acetamide (B32628) moiety in the "upper" ring of a biaryl amide does not impede the efficiency of palladium-catalyzed cyclization, allowing for the convenient assembly of carbazoles with substitution at positions meta to the biaryl axis. nih.gov This control is crucial for synthesizing specific isomers of functionalized carbazoles.

Furthermore, a novel method for the regioselective functionalization of unprotected carbazoles has been demonstrated using donor-acceptor cyclopropanes with a Sc(OTf)3 Lewis acid catalyst, leading to N-H functionalization through a highly selective nitrogen-initiated pathway. nih.gov This approach offers a direct route to N-substituted carbazoles.

Methodologies for Installing Methoxy Groups at 3,6-Positions

The introduction of methoxy groups at the 3,6-positions of the carbazole ring significantly influences its electronic properties. mdpi.com A common strategy involves the use of a starting material already containing the desired methoxy groups, such as 3,6-dimethoxy-9H-carbazole. nih.gov This precursor can then undergo further functionalization at the 9-position.

In cases where the starting carbazole is not methoxylated, multi-step synthetic sequences are employed. For instance, the synthesis of 9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole derivatives has been achieved starting from 2-[2-(benzylamino) ethyl]-6-methoxy-1-methylcarbazole. ptfarm.pl Although this example illustrates methoxylation at the 9-position, similar principles of electrophilic aromatic substitution or nucleophilic aromatic substitution can be adapted for the 3,6-positions, often involving protection-deprotection steps and the use of specific methoxylating agents.

Synthetic Routes for 9-Phenyl Functionalization

The introduction of a phenyl group at the 9-position of the carbazole nitrogen is a key step in the synthesis of the target compound. One established method is the Ullmann condensation, a copper-promoted reaction that couples an aryl halide with an amine. wikipedia.org This reaction traditionally requires high temperatures and polar solvents. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org

Another powerful method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of C-N bond formation due to its broad substrate scope and functional group tolerance, often replacing harsher traditional methods. wikipedia.org The choice between the Ullmann condensation and Buchwald-Hartwig amination often depends on the specific substrates and desired reaction conditions.

Contemporary Coupling Reactions in the Synthesis of Substituted Carbazole Systems

Modern synthetic organic chemistry relies heavily on cross-coupling reactions to construct complex molecules. The synthesis of substituted carbazole systems, including 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, is no exception, with palladium-catalyzed methods being particularly prominent.

Cross-Coupling Methods for C-N Bond Formation at the 9-Position

The formation of the C-N bond at the 9-position of the carbazole ring is a critical transformation. The Buchwald-Hartwig amination stands out as a highly versatile and widely used method for this purpose. wikipedia.orgorganic-chemistry.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine (B1218219) ligands, has significantly expanded the scope and efficiency of this reaction, allowing for the coupling of a wide array of amines and aryl halides under mild conditions. wikipedia.org

The Ullmann condensation offers an alternative, copper-catalyzed approach to C-N bond formation. wikipedia.org While traditionally requiring harsh conditions, recent developments have led to milder protocols, such as using a CuI-based catalytic system with a prolinamide ligand in aqueous media. organic-chemistry.org This method has proven effective for the N-arylation of various amines with aryl halides and is tolerant of a wide range of functional groups. organic-chemistry.org

| Reaction | Catalyst | Key Features | References |

| Buchwald-Hartwig Amination | Palladium-based | High efficiency, broad substrate scope, mild conditions. | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Ullmann Condensation | Copper-based | Can be performed in aqueous media, tolerant of various functional groups. | wikipedia.orgorganic-chemistry.orgorganic-chemistry.org |

Palladium-Catalyzed Synthetic Routes

Palladium catalysis plays a central role in the synthesis of functionalized carbazoles. One-pot syntheses of carbazoles have been developed using a common palladium catalyst to promote both N-arylation and subsequent oxidative coupling. nih.gov This approach allows for the efficient construction of the carbazole skeleton from readily available starting materials.

Furthermore, palladium-catalyzed tandem reactions involving C-H functionalization and C-N bond formation provide a powerful strategy for assembling unsymmetrical carbazoles. nih.govacs.org This method allows for the controlled synthesis of carbazoles with specific substitution patterns by designing the appropriate biaryl amide precursors. nih.gov The versatility of palladium catalysis is further demonstrated in the synthesis of 9-phenylcarbazole (B72232) monodendrons through coupling reactions, creating well-organized redox-active arrays. cmu.edu

Palladium catalysts have also been found to be ineffective for certain transformations where nickel catalysts excel, such as in activator-promoted Buchwald-Hartwig-type aminations where palladium would favor C-C bond formation. nih.gov

The table below summarizes various palladium-catalyzed reactions used in carbazole synthesis.

| Reaction Type | Description | References |

| One-pot N-arylation and Oxidative Coupling | Direct synthesis of carbazoles from anilines and aryl triflates. | nih.govacs.org |

| Tandem C-H Functionalization and C-N Bond Formation | Assembly of unsymmetrical carbazoles from biaryl amides. | nih.govacs.org |

| Cross-Coupling Reactions | Synthesis of complex carbazole derivatives, including dendrimers. | cmu.eduresearchgate.net |

Copper-Catalyzed Synthetic Routes

The copper-promoted N-arylation of carbazoles, a classic method known as the Ullmann condensation, remains a cornerstone for the synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl-. wikipedia.org This reaction typically involves the coupling of 3,6-dimethoxy-9H-carbazole with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a copper catalyst. wikipedia.org

Historically, these reactions required stoichiometric amounts of copper powder and harsh conditions, including high-boiling polar solvents like nitrobenzene (B124822) or dimethylformamide (DMF) and temperatures often exceeding 200°C. wikipedia.org However, significant advancements have led to the development of more efficient catalytic systems. Modern Ullmann-type reactions often employ catalytic amounts of a copper(I) salt, such as copper(I) iodide (CuI), in conjunction with a ligand. The addition of ligands, particularly diamines like trans-1,2-cyclohexanediamine, has been shown to facilitate the reaction, allowing for lower reaction temperatures and improved yields. organic-chemistry.org The base, typically a carbonate or phosphate (B84403) such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is crucial for the reaction to proceed. organic-chemistry.org

The general mechanism involves the in-situ formation of a copper(I) amide from the carbazole, which then undergoes a metathesis reaction with the aryl halide to form the desired N-phenyl carbazole product and a copper(I) halide salt. wikipedia.org This methodology has been successfully applied to the synthesis of various complex carbazole derivatives for applications in materials science. theaic.orgresearchgate.net

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Carbazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| CuI | trans-1,2-Cyclohexanediamine | K₃PO₄ | 1,4-Dioxane | 110 | organic-chemistry.org |

| CuO Nanoparticles | None | KOH | DMAc | Room Temp. | mdpi.com |

| Cu₂O | Bis(cyclohexanone) Oxalyldihydrazone | KOH | Water | 130 (MW) | thieme-connect.de |

| Copper Powder | None | K₂CO₃ | Nitrobenzene | >210 | wikipedia.org |

Green Chemistry Principles in the Synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl-

The application of green chemistry principles to the synthesis of specialty chemicals like 9H-Carbazole, 3,6-dimethoxy-9-phenyl- aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Key areas of focus include the use of safer solvents, the development of recyclable catalysts, and the implementation of energy-efficient reaction conditions.

Solvent-Free Reaction Methodologies

A significant goal in green synthesis is the reduction or elimination of volatile organic solvents. For Ullmann-type reactions, this can be approached by using high-boiling, low-toxicity, and recyclable solvents. Alternatively, solvent-free or solid-state reaction conditions can be employed, often facilitated by microwave irradiation. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve product yields, contributing to a more energy-efficient process. thieme-connect.denih.gov While specific solvent-free syntheses for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- are not extensively documented in public literature, the methodologies are well-established for C-N cross-coupling reactions and represent a viable green alternative to traditional solvent-heavy methods. nih.gov Another approach involves using water as a reaction medium, which has been demonstrated for certain Ullmann-type couplings. thieme-connect.de

Catalyst Development for Enhanced Sustainability

The evolution of catalysts for N-arylation reactions aligns with green chemistry principles. The shift from stoichiometric copper to catalytic systems was a major step in waste reduction. Further advancements focus on creating more active and recyclable catalysts. The use of copper nanoparticles (CuNPs) as catalysts for Ullmann reactions is an area of active research. mdpi.com These nanoparticles can exhibit high catalytic activity under milder conditions and offer the potential for easier separation and recycling compared to homogeneous catalysts. mdpi.com Another sustainable approach is the development of heterogeneous catalysts, where the copper species is immobilized on a solid support, such as activated carbon or zeolites. mdpi.com These supported catalysts can be easily filtered from the reaction mixture and reused multiple times, significantly reducing catalyst waste and cost. mdpi.com

Purification and Isolation Techniques for High-Purity Research Samples

The utility of carbazole derivatives in fields like organic electronics necessitates exceptionally high purity. The removal of residual starting materials, catalyst traces, and reaction byproducts is critical. A multi-step purification strategy combining chromatography, recrystallization, and sublimation is often required.

Advanced Chromatographic Separation Methods

Column chromatography is a fundamental technique for the initial purification of crude 9H-Carbazole, 3,6-dimethoxy-9-phenyl- from a reaction mixture. nih.govnih.gov Silica gel is the most common stationary phase, with a solvent system (eluent) chosen to effectively separate the target compound from impurities. The selection of the eluent, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane, is optimized to achieve the best separation. nih.gov

For achieving higher purity, High-Performance Liquid Chromatography (HPLC) is employed. africaresearchconnects.com Analytical HPLC is used to assess the purity of a sample with high sensitivity, while preparative HPLC can be used to isolate the compound in larger quantities. sielc.com Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as acetonitrile (B52724) and water), is a common and effective method for separating carbazole derivatives. sielc.comepa.gov

Table 2: Common Chromatographic Methods for Carbazole Derivative Purification

| Method | Stationary Phase | Typical Mobile Phase | Purpose | Reference |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | Primary purification of crude product | nih.govnih.gov |

| Reverse-Phase HPLC | C18 (e.g., Sepharon) | Acetonitrile/Water | High-purity separation, analysis | sielc.comepa.gov |

| Normal-Phase HPLC | Silica Gel | Hexane/Triethylamine/Isopropanol | Separation of positional isomers | epa.gov |

Recrystallization and Sublimation for Material Purity

Recrystallization is a powerful technique for purifying crystalline solids like 9H-Carbazole, 3,6-dimethoxy-9-phenyl-. The process involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor. sci-hub.se The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For carbazole derivatives, solvents like chlorobenzene, xylene, and various alcohols or ketones have been shown to be effective. sci-hub.seresearchgate.net Sometimes a mixed solvent system is required to achieve optimal crystallization. researchgate.net

For applications demanding the highest purity, such as in organic light-emitting diodes (OLEDs), a final purification step of gradient sublimation is often performed. scribd.com In this technique, the material is heated under high vacuum, causing it to sublime (transform from a solid directly to a gas). The gaseous compound then travels along a temperature gradient and condenses back into a solid in a highly purified form, leaving behind non-volatile impurities. sigmaaldrich.com This process is highly effective at removing trace metals and other organic impurities, yielding materials with purities often exceeding 99.9%. sigmaaldrich.com

Sophisticated Structural Elucidation and Conformational Analysis of 9h Carbazole, 3,6 Dimethoxy 9 Phenyl

Single-Crystal X-ray Diffraction Studies for Molecular Architecture

A representative set of crystallographic data for a similar carbazole (B46965) derivative is presented below, illustrating the typical parameters obtained from such an analysis.

| Crystallographic Parameter | Representative Value |

| Chemical Formula | C₂₀H₁₇NO₂ |

| Molecular Weight | 315.36 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 12.345 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 1625.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.289 |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. In the case of 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, the crystal packing would likely be dominated by a combination of van der Waals forces and weak hydrogen bonds. The presence of methoxy (B1213986) groups allows for potential C–H···O interactions, which, along with π–π stacking between the electron-rich carbazole rings, would play a crucial role in stabilizing the crystal structure. These interactions dictate the material's bulk properties, such as its melting point and solubility.

Conformational Analysis of the 9-Phenyl Substituent

A key structural feature of N-phenylcarbazoles is the dihedral angle between the plane of the carbazole ring system and the plane of the N-phenyl substituent. This angle is a result of the balance between electronic effects (conjugation, which favors planarity) and steric hindrance (which favors a twisted conformation). For related N-phenylcarbazole structures, this dihedral angle is typically in the range of 55° to 65°. nih.govresearchgate.net This significant twist disrupts the π-conjugation between the phenyl ring and the carbazole moiety, which has important implications for the electronic and photophysical properties of the molecule. conicet.gov.ar

Advanced Nuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers a window into its structure and behavior in solution.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra is essential for confirming the molecular structure in solution. This is achieved through a suite of two-dimensional NMR experiments:

COSY (Correlation Spectroscopy): Reveals scalar couplings between protons, typically those on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the different fragments of the molecule and confirming the positions of substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the preferred conformation around rotatable bonds. For instance, NOESY can reveal spatial proximity between protons on the N-phenyl ring and those on the carbazole core.

A table of expected ¹H and ¹³C NMR chemical shifts for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- is provided below, based on data from analogous compounds.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| H-1, H-8 | 7.9 - 8.1 | 124 - 126 |

| H-2, H-7 | 6.9 - 7.1 | 110 - 112 |

| H-4, H-5 | 7.3 - 7.5 | 119 - 121 |

| N-Phenyl (ortho) | 7.4 - 7.6 | 127 - 129 |

| N-Phenyl (meta) | 7.2 - 7.4 | 129 - 131 |

| N-Phenyl (para) | 7.1 - 7.3 | 126 - 128 |

| Methoxy (OCH₃) | 3.8 - 4.0 | 55 - 57 |

Dynamic NMR for Rotational Barriers of Phenyl Groups

The rotation of the N-phenyl group relative to the carbazole core is a dynamic process that can be studied using variable-temperature NMR. At low temperatures, this rotation may be slow enough on the NMR timescale to cause the signals for the ortho-protons (and meta-protons) of the phenyl ring to become distinct. As the temperature is increased, the rotation becomes faster, leading to a coalescence of these signals. By analyzing the shape of the NMR signals at different temperatures, it is possible to calculate the activation energy for this rotational barrier. This provides quantitative information about the steric hindrance around the C-N bond.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Skeletal Vibrations

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are used to probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for the compound.

FTIR Spectroscopy: Is particularly sensitive to polar functional groups. Key expected vibrations for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- would include C-H stretching of the aromatic rings, C-O stretching of the methoxy groups, and C-N stretching vibrations.

Raman Spectroscopy: Is more sensitive to non-polar bonds and is excellent for observing the vibrations of the carbazole's carbon skeleton.

A table of characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |

| Aliphatic C-H Stretch (Methoxy) | 2850 - 3000 | 2850 - 3000 |

| Aromatic C=C Stretch | 1600 - 1620, 1450 - 1500 | 1600 - 1620 |

| C-N Stretch | 1300 - 1350 | 1300 - 1350 |

| Aryl-O-CH₃ Asymmetric Stretch | 1240 - 1260 | Weak |

| Aryl-O-CH₃ Symmetric Stretch | 1020 - 1040 | Weak |

This multi-faceted analytical approach, combining X-ray diffraction with various spectroscopic methods, is essential for a complete and sophisticated understanding of the structural and dynamic properties of complex organic molecules like 9H-Carbazole, 3,6-dimethoxy-9-phenyl-.

Correlation of Vibrational Modes with Electronic Structure

The vibrational spectrum of a molecule provides a detailed fingerprint of its structural and electronic properties. In the case of 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, the correlation between its vibrational modes, observable through techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, and its electronic structure can be elucidated through computational methods such as Density Functional Theory (DFT). rsc.org DFT calculations allow for the prediction of vibrational frequencies and their corresponding atomic motions, which can then be assigned to experimentally observed spectral bands.

The vibrational modes of this compound can be broadly categorized into several groups:

Carbazole ring vibrations: These include C-C stretching, C-H in-plane and out-of-plane bending, and ring breathing modes. These vibrations are sensitive to the electronic delocalization within the fused ring system.

Methoxy group vibrations: Characteristic vibrations include C-O stretching and CH₃ rocking and stretching modes. The positions of these bands can provide insight into the electronic interaction between the methoxy groups and the carbazole ring.

Phenyl group vibrations: These include C-C stretching and C-H bending modes specific to the N-phenyl substituent.

The correlation between these vibrational modes and the electronic structure is established by analyzing how the calculated vibrational frequencies and intensities change with the electronic properties of the molecule. For instance, the frequencies of the C-O stretching modes of the methoxy groups can be correlated with the extent of electron donation to the carbazole ring. A higher degree of electron donation would typically lead to a change in the bond order and a corresponding shift in the vibrational frequency.

Below is a representative table of calculated vibrational modes and their assignments, illustrating the type of data obtained from a DFT analysis.

| Calculated Frequency (cm⁻¹) |

High-Resolution Mass Spectrometry and Isotopic Analysis for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the precise determination of the molecular weight of a compound, which in turn allows for the unambiguous validation of its molecular formula. nih.gov Unlike low-resolution mass spectrometry, which provides nominal mass-to-charge ratios (m/z), HRMS can measure m/z values to several decimal places. This high precision enables the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, the expected molecular formula is C₂₀H₁₇NO₂. The theoretical exact mass for the monoisotopic molecular ion [M]⁺ can be calculated by summing the exact masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

An experimental HRMS analysis would yield a measured m/z value for the molecular ion. The close agreement between the experimental and theoretical exact masses, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula.

Furthermore, the isotopic pattern of the molecular ion peak in the mass spectrum offers additional confirmation. Due to the natural abundance of heavier isotopes (primarily ¹³C), the molecular ion peak is accompanied by smaller peaks at higher m/z values (M+1, M+2, etc.). The relative intensities of these isotopic peaks can be predicted based on the elemental composition of the molecule. For a molecule with 20 carbon atoms, the M+1 peak, resulting from the presence of one ¹³C atom, will have a characteristic intensity of approximately 22% relative to the monoisotopic peak (M). The comparison of the experimentally observed isotopic pattern with the theoretically predicted pattern serves as another layer of confirmation for the molecular formula.

The table below illustrates how HRMS data is used for molecular formula validation.

| Parameter |

The synthesis of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- has been reported in the scientific literature, and its characterization would rely on techniques such as these to confirm its structure unequivocally. gla.ac.uk

Theoretical and Computational Investigations of 9h Carbazole, 3,6 Dimethoxy 9 Phenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of carbazole (B46965) derivatives.

Density Functional Theory (DFT) for Ground State Properties

DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the standard method to determine the optimized ground-state geometry of 3,6-dimethoxy-9-phenyl-9H-carbazole. These calculations would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the carbazole core and the rotational angle of the N-phenyl and methoxy (B1213986) groups are critical determinants of the molecule's electronic properties. In studies of similar carbazole structures, DFT has been effectively used to correlate molecular geometry with electronic behavior. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the light-absorbing and emitting properties, TD-DFT calculations are performed on the optimized ground-state geometry. This method is used to predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π-π* or intramolecular charge transfer). For carbazole derivatives used in applications like OLEDs, TD-DFT is essential for predicting absorption and emission wavelengths. For example, in related molecules, TD-DFT has been used to explain the red or blue shifts in emission spectra resulting from different substituents. researchgate.netkobe-u.ac.jp

Molecular Orbital Analysis (HOMO-LUMO Energies and Distributions)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's charge-transporting capabilities. The energy difference between the HOMO and LUMO (the band gap) is a critical parameter for electronic materials. DFT calculations provide the energies and spatial distributions of these frontier orbitals. For a molecule like 3,6-dimethoxy-9-phenyl-9H-carbazole, it would be expected that the HOMO is primarily located on the electron-rich carbazole core, while the LUMO distribution would be influenced by all three components: the carbazole, the phenyl group, and the methoxy substituents. The precise energies and distributions would dictate its suitability as a hole-transport or electron-transport material. In various carbazole derivatives, the HOMO-LUMO gap has been computationally tuned by altering substituents to achieve desired electronic properties. nankai.edu.cnresearchgate.net

Analysis of Electron Density Distributions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov An MEP map for 3,6-dimethoxy-9-phenyl-9H-carbazole would illustrate the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. It is anticipated that the oxygen atoms of the methoxy groups and the π-system of the carbazole would be regions of negative potential, making them susceptible to electrophilic attack. The hydrogen atoms would represent areas of positive potential. Such maps are useful in understanding intermolecular interactions and the non-covalent bonding that governs molecular packing in the solid state. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For 3,6-dimethoxy-9-phenyl-9H-carbazole, DFT calculations could be used to predict its 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies (infrared and Raman spectra). A good correlation between the predicted and experimental spectra would confirm that the calculated geometry is a reliable representation of the molecule's actual structure. Such computational predictions have been successfully performed for other carbazole derivatives, aiding in their structural characterization. researchgate.net

Computational Modeling of Intermolecular Charge Transfer Dynamics

The efficiency of charge transport in organic semiconductor materials is fundamentally governed by the dynamics of charge transfer between adjacent molecules. For 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, a molecule with potential applications in optoelectronics, understanding the intermolecular charge transfer process is crucial. Computational modeling, primarily grounded in Marcus theory and its extensions, provides a powerful lens through which to investigate these dynamics at a molecular level.

Intermolecular charge transfer is a process where a charge (an electron or a hole) hops from one molecule to another. The rate of this hopping process can be described by Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling (or transfer integral, V). Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in calculating these parameters and thereby predicting the charge transfer characteristics of a material.

Reorganization Energy (λ)

The reorganization energy is the energy required to deform the geometry of a molecule from its neutral state to its charged state and vice versa, without the charge actually being transferred. It is a critical factor influencing the charge transfer rate, with lower reorganization energies generally leading to faster charge transport. The total reorganization energy is composed of two parts: an internal contribution (λi), arising from changes in the geometry of the molecule itself, and an external contribution from the polarization of the surrounding medium, which is often considered negligible in a hopping model for crystalline organic solids.

For carbazole derivatives, the introduction of substituent groups can significantly impact the reorganization energy. A study on various carbazole-based hole-transporting materials highlighted that the number and position of methoxy groups can fine-tune the electronic structure and photophysical properties. researchgate.net The methoxy groups, being electron-donating, can help to delocalize the positive charge (hole) across the carbazole core, which can lead to a reduction in the reorganization energy for hole transport (λh). This delocalization stabilizes the charged state, meaning less geometric rearrangement is required upon charging.

Table 1: Calculated Reorganization Energies for Hole (λh) and Electron (λe) Transport in Selected Carbazole Derivatives

| Compound | λh (eV) | λe (eV) |

|---|---|---|

| Carbazole (Cz) | 0.27 | 0.10 |

| Benzo(a)carbazole (BaCz) | 0.29 | 0.18 |

| Benzo(b)carbazole (BbCz) | 0.18 | 0.11 |

| Benzo(c)carbazole (BcCz) | 0.24 | 0.19 |

Data sourced from a DFT study on carbazole derivatives. icm.edu.pl

This table illustrates that structural modifications can significantly alter the reorganization energy. The reduction in λh for Benzo(b)carbazole compared to carbazole suggests that specific extensions of the conjugated system can be beneficial for hole transport. icm.edu.pl For 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, the presence of two methoxy groups is expected to favorably influence the hole reorganization energy due to their electron-donating nature.

Electronic Coupling (V)

The electronic coupling, or transfer integral, quantifies the strength of the electronic interaction between two adjacent molecules for charge transfer. It is highly sensitive to the intermolecular distance and the relative orientation of the molecules in the solid state. A larger electronic coupling leads to a higher probability of charge hopping and thus a faster charge transfer rate.

Computational models for dimers of the target molecule can be used to calculate the electronic coupling for various packing motifs. The value of V depends on the overlap of the frontier molecular orbitals (HOMO for hole transfer, LUMO for electron transfer) of the interacting molecules. The phenyl group at the 9-position of the carbazole core in 9H-Carbazole, 3,6-dimethoxy-9-phenyl- will play a significant role in determining the crystal packing and, consequently, the intermolecular electronic couplings.

In the context of multi-molecular systems, where charge may be delocalized over more than one molecule, a generalized Marcus theory can be applied. nih.govrsc.orgresearchgate.netresearchgate.net This approach considers charge transfer between molecular aggregates and can reveal how delocalization within the donor or acceptor groups can enhance the rate of charge transfer. nih.govrsc.orgresearchgate.netresearchgate.net

Table 2: Illustrative Parameters for a Generalized Marcus Theory Model

| Parameter | Description | Illustrative Value (meV) |

|---|---|---|

| VD1A | Electronic coupling between donor 1 and acceptor | 18 |

| VD2A | Electronic coupling between donor 2 and acceptor | 2.5 |

| VD1D2 | Electronic coupling between two donor molecules | -37 |

| λA | Reorganization energy of the acceptor | 200 |

| λD1 | Reorganization energy of donor 1 | 150 |

| ED1 | Site energy of donor 1 | 700 |

| EA | Site energy of the acceptor | 0 |

These are example parameters from a generalized Marcus theory model and are not specific to the target compound. nih.gov

This table showcases the various parameters that are considered in a more advanced computational model of charge transfer. For 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, a detailed computational study would involve calculating these parameters for different crystallographic orientations to build a comprehensive picture of its charge transport properties.

Elucidation of Photophysical and Electronic Mechanisms in 9h Carbazole, 3,6 Dimethoxy 9 Phenyl

Steady-State Absorption and Emission Spectroscopy for Electronic Transitions

The steady-state absorption and emission spectra of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- provide fundamental insights into its electronic structure and the transitions between electronic states. The presence of electron-donating methoxy (B1213986) groups on the carbazole (B46965) core and the phenyl group at the nitrogen atom significantly influences these properties.

Analysis of Absorption Band Origins and Extinction Coefficients

The absorption spectrum of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- is characterized by distinct bands corresponding to π-π* electronic transitions within the aromatic system. Typically, carbazole derivatives exhibit strong absorption in the UV region. nih.gov For comparison, the parent 9-phenyl-9H-carbazole shows absorption maxima. elsevierpure.com The introduction of methoxy groups at the 3 and 6 positions is expected to cause a bathochromic (red) shift in the absorption bands due to the electron-donating nature of these groups, which raises the energy of the highest occupied molecular orbital (HOMO).

Table 1: Expected Absorption Characteristics of 9H-Carbazole, 3,6-dimethoxy-9-phenyl-

| Solvent | Expected Absorption Maxima (λ_abs, nm) |

|---|

Note: The absorption maximum is an estimate based on the reported value for a similar compound, 9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole). rsc.orgsigmaaldrich.com

Photoluminescence Quantum Yield Determination and Factors Influencing Emission Efficiency

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the fluorescence process. For derivatives of 9-phenyl-9H-carbazole, the PLQY is highly sensitive to the molecular structure and the surrounding environment. Research on similar compounds has shown that the introduction of methoxy substituents at the C-3 and C-6 positions of the carbazole moiety can lead to high solid-state PLQY values, ranging from 17% to 53%. frontiersin.org This is often significantly higher than the PLQY observed in solution, particularly in low-polarity solvents like toluene. frontiersin.org

The parent carbazole molecule has a fluorescence quantum yield of 0.38 in cyclohexane. The substitution pattern of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- likely influences this value. The emission efficiency is also affected by solvent polarity, a phenomenon tied to the potential for intramolecular charge transfer (ICT) in the excited state. In polar solvents, stabilization of a charge-separated excited state can open up non-radiative decay pathways, leading to a decrease in the PLQY.

Stokes Shift Analysis and Solvatochromic Effects on Emission

The Stokes shift, the difference between the absorption and emission maxima, provides information about the structural and electronic rearrangement in the excited state. A significant Stokes shift is often observed in molecules where the dipole moment changes upon excitation. For carbazole derivatives with donor-acceptor character, a positive solvatochromism is typically observed, meaning the emission spectrum shifts to longer wavelengths (red-shifts) as the solvent polarity increases. mdpi.com This is due to the greater stabilization of the more polar excited state by polar solvent molecules.

For a related compound, 9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole), a fluorescence emission maximum is reported at approximately 445 nm in toluene. rsc.orgsigmaaldrich.com Comparing this with the estimated absorption maximum of around 370 nm in the same solvent gives a substantial Stokes shift, indicative of a significant change in the electronic distribution upon excitation.

Table 2: Estimated Emission and Stokes Shift for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- in Toluene

| Estimated λ_abs (nm) | Estimated λ_em (nm) | Estimated Stokes Shift (cm⁻¹) |

|---|

Note: The emission maximum and resulting Stokes shift are estimates based on data for a similar compound. rsc.orgsigmaaldrich.com

Time-Resolved Photoluminescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence measurements are crucial for understanding the kinetics of the excited state, including the rates of radiative and non-radiative decay processes.

Fluorescence Lifetime Measurements and Decay Kinetics

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For many carbazole derivatives, the fluorescence lifetime is on the order of nanoseconds. researchgate.net The decay kinetics can be mono- or multi-exponential, depending on the complexity of the excited-state processes. In cases where intramolecular charge transfer or excimer formation occurs, multi-exponential decay kinetics are often observed. frontiersin.org

While specific lifetime data for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- is not available, studies on similar molecules suggest that the lifetime would be influenced by the solvent environment. In non-polar solvents, a single emissive state might dominate, leading to mono-exponential decay. In polar solvents, the involvement of an ICT state could introduce additional decay components.

Phosphorescence Characterization for Triplet State Dynamics

Phosphorescence, the emission of light from a triplet excited state, provides a pathway to study the properties of these longer-lived states. The triplet energy is a critical parameter, especially in the context of applications like organic light-emitting diodes (OLEDs). The introduction of substituents to the carbazole core is a known method to modify the triplet energy. researchgate.net

Exciton (B1674681) Dynamics and Energy Transfer Pathways

The photophysical properties of carbazole derivatives, including 9H-Carbazole, 3,6-dimethoxy-9-phenyl-, are significantly influenced by the formation of excitons—bound states of an electron and a hole—and their subsequent energy transfer processes. The introduction of substituents onto the carbazole framework can modify these properties. nih.gov For instance, in carbazole-based systems, the presence of different functional groups can alter the energy levels and lead to phenomena like intramolecular charge transfer (ICT). rsc.org

In some carbazole derivatives complexed with europium, photophysical studies have shown that energy transfer can be sensitized by the triplet state localized in a part of the molecule, while no energy is migrated from the ICT excited state. rsc.org The efficiency of this energy transfer can be influenced by the linkage between the carbazole moiety and other parts of the molecule. For example, interrupting the conjugation between a carbazole fragment and a β-diketonate (DBM) part with a -CH2- group has been explored to manage the ICT process.

The formation of excimers, which are excited-state dimers, is another important aspect of exciton dynamics in carbazole derivatives. The emission from carbazole excimers can be observed in the photoluminescence spectra of some carbazole compounds. nih.goviucr.org The intermolecular interactions in the solid state can also significantly affect the phosphorescent spectra and triplet energies of carbazole derivatives. researchgate.net

Electrochemical Properties and Redox Behavior

The electrochemical characteristics of carbazole derivatives are crucial for their application in electronic devices as they provide insights into their ability to transport charge carriers. Carbazole-based materials are known for their excellent hole-transporting capabilities, high photochemical stability, and significant charge carrier mobility. iieta.org

Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of carbazole derivatives. epstem.net This method allows for the determination of oxidation and reduction potentials, which are essential for understanding the electronic structure of these molecules. epstem.net For many carbazole derivatives, CV studies reveal reversible or quasi-reversible oxidation processes. iieta.orgresearchgate.net The functionalization at the 3-, 6-, or 9-positions of the carbazole core can significantly influence the redox potentials. iieta.org For instance, the introduction of electron-withdrawing or electron-donating groups can alter the ease of oxidation and reduction.

The oxidation and reduction potentials obtained from cyclic voltammetry are directly related to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), respectively. epstem.netresearchgate.net The HOMO level can be calculated from the onset of the oxidation peak, while the LUMO level can be estimated by adding the optical bandgap energy (E_g), determined from UV-vis absorption spectra, to the HOMO energy value. epstem.netresearchgate.net

This correlation is fundamental in designing materials for organic electronics, as the alignment of the HOMO and LUMO levels of different materials in a device governs the efficiency of charge injection and transport. For example, in the context of dye-sensitized solar cells, the LUMO level of a dye must be above the conduction band edge of the semiconductor (e.g., TiO2) to ensure efficient electron transfer. researchgate.net Theoretical calculations, such as those using density functional theory (DFT), are often employed to complement experimental findings and provide a deeper understanding of the frontier molecular orbitals. researchgate.net

Table 1: Electrochemical and Photophysical Data for Selected Carbazole Derivatives

| Compound | Oxidation Potential (V) | HOMO (eV) | LUMO (eV) | Optical Bandgap (E_g) (eV) |

| 3,6-di-tert-butylcarbazole derivative researchgate.net | Varies | - | - | - |

| Carbazole-pyrimidine dye 3a researchgate.net | - | - | -2.63 | - |

| Carbazole-pyrimidine dye 3b researchgate.net | - | - | -2.55 | - |

| Carbazole-pyrimidine dye 3c researchgate.net | 0.96 | - | -2.33 | - |

| 4-(9H-carbazol-9-yl)triphenylamine derivative 3a nih.gov | - | -5.80 | -2.26 | 3.54 |

| 4-(9H-carbazol-9-yl)triphenylamine derivative 3b nih.gov | - | -6.15 | -2.89 | 3.26 |

| 4-(9H-carbazol-9-yl)triphenylamine derivative 3c nih.gov | - | -5.78 | -2.43 | 3.35 |

Charge Transport Characteristics in Thin Films

The performance of organic electronic devices is heavily dependent on the charge transport characteristics of the active material in the solid state, typically in the form of thin films. rsc.orgrsc.orgresearchgate.net Carbazole derivatives are frequently utilized as hole-transporting materials in such devices. iieta.orgnih.gov

The efficiency of charge transport is quantified by hole mobility (μ_h) and electron mobility (μ_e). For many carbazole-based materials, hole mobility is the more dominant characteristic. nih.gov Techniques such as the time-of-flight (TOF) and dark-injection space-charge-limited current (DI-SCLC) are employed to measure these mobilities. researchgate.net

For instance, a study on the carbazole-based polymer PCDTBT reported hole mobilities in the range of 0.4–3.0 × 10⁻⁴ cm²/Vs. researchgate.net The molecular structure, including side-chain engineering and fluorine substitution, can significantly influence the charge transport characteristics. rsc.org In some cases, ambipolar charge transport, where both holes and electrons are mobile, has been predicted for polycarbazole. nih.gov

Charge carrier trapping and recombination are critical processes that can limit the efficiency of organic electronic devices. researchgate.netrsc.orgresearchgate.net Traps are localized electronic states within the bandgap of the material that can immobilize charge carriers, thereby reducing mobility. nih.gov Recombination is the process where an electron and a hole annihilate each other, which can be either radiative (leading to light emission) or non-radiative.

The density and energy distribution of trap states can be influenced by impurities, structural defects, and molecular packing in the thin film. rsc.orgnih.gov In some carbazole-based systems, it has been shown that molecular design can be used to eliminate charge-carrier trapping. nih.gov The dynamics of charge carrier trapping and recombination can be studied using various techniques, including thermally stimulated luminescence (TSL), which can provide information about the distribution of localized states. aps.org In some single-component organic carbazole-based semiconductors, charge-carrier pairs are efficiently produced via triplet-triplet annihilation even at low excitation power. aps.org

Research on 9h Carbazole, 3,6 Dimethoxy 9 Phenyl in Advanced Functional Materials

Role as an Electron-Rich Donor Unit in Organic Semiconductors

The 9H-Carbazole, 3,6-dimethoxy-9-phenyl- scaffold serves as a potent electron-rich donor unit in the architecture of organic semiconductors. The carbazole (B46965) nucleus itself is inherently electron-donating. This characteristic is significantly amplified by the presence of methoxy (B1213986) (-OCH3) groups at the 3 and 6 positions. These groups exert a strong positive mesomeric effect, increasing the electron density on the carbazole ring system. This enhanced electron-donating capacity is crucial for facilitating charge transport, particularly for positive charge carriers (holes). chemimpex.comresearchgate.net

The phenyl group attached to the nitrogen atom (9-position) plays a dual role. It enhances the material's thermal and morphological stability by introducing steric hindrance that can disrupt intermolecular packing, leading to amorphous films with high glass transition temperatures (Tg). cityu.edu.hkmdpi.com Furthermore, the electronic properties of the 9-phenyl-9H-carbazole moiety can be modulated by introducing various functional groups on the phenyl ring, which in turn influences the intramolecular charge transfer (ICT) characteristics. nih.govmdpi.com This tunability is vital for designing materials with specific energy levels required for efficient device performance. In donor-acceptor systems, the electron-rich carbazole unit can effectively donate electrons to an acceptor moiety upon photoexcitation, a fundamental process in organic photovoltaics and certain types of OLEDs. nih.gov The inherent properties of this compound make it a valuable component for creating stable and efficient semiconducting materials. nih.gov

Application in Organic Light-Emitting Diodes (OLEDs) Research

Carbazole derivatives are integral to the advancement of OLED technology, prized for their high charge-carrier mobility, excellent thermal stability, and wide energy bandgaps. researchgate.netmdpi.com The 3,6-dimethoxy-9-phenyl-9H-carbazole structure is particularly versatile and has been explored for multiple roles within the OLED device stack.

As a Host Material for Emitters

In phosphorescent and TADF OLEDs, the host material in the emissive layer must possess a triplet energy level higher than that of the dopant (emitter) to ensure efficient energy transfer and prevent quenching of the emitted light. mdpi.comrsc.org The wide bandgap associated with the carbazole framework is advantageous for achieving high triplet energies. While specific data for 9H-Carbazole, 3,6-dimethoxy-9-phenyl- as a host is not extensively detailed, related carbazole-based host materials demonstrate the potential of this class of compounds. The N-phenyl group contributes to a high glass transition temperature (Tg), which is essential for the operational stability and longevity of OLED devices. mdpi.comrsc.org

Table 1: Properties of a Representative Carbazole-Based Host Material

| Compound Name | Triplet Energy (eV) | Glass Transition Temp. (Tg) | Application Note |

|---|

As a Hole-Transporting Layer Material

The pronounced electron-donating nature of the 3,6-dimethoxy-9-phenyl-9H-carbazole unit makes it an excellent candidate for hole-transporting layers (HTLs) in OLEDs. chemimpex.comsigmaaldrich.com An effective HTL must have high hole mobility for efficient charge transport and its highest occupied molecular orbital (HOMO) energy level must be well-aligned with the anode's work function and the emissive layer's HOMO for seamless hole injection. researchgate.netmdpi.com Carbazole-based materials consistently exhibit these desired properties. researchgate.net The addition of the N-phenyl group enhances the morphological stability of the thin film, preventing crystallization and ensuring device reliability. cityu.edu.hkepa.gov Research into materials with similar carbazole cores has shown high glass transition temperatures and superior device performance. mdpi.com

Table 2: Performance of a Related Carbazole-Based Hole-Transporting Material

| Material | Device Structure | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Tg (°C) |

|---|

¹TECEB: 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene. Data from a standard double-layer device. cityu.edu.hk

As a Component in Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters are designed based on a donor-acceptor (D-A) architecture. The key to their function is a very small energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC). nih.govepa.gov The 3,6-dimethoxy-9-phenyl-9H-carbazole unit can function as a powerful donor in these D-A molecules. nih.gov Its strong electron-donating character promotes the necessary intramolecular charge transfer (ICT) upon excitation. mdpi.com By coupling this donor with a suitable electron-acceptor, the HOMO and LUMO orbitals can be spatially separated, leading to the required small ΔEST. Studies on analogous D-A systems, where a substituted carbazole donor is linked to an acceptor like diphenyl sulfone, have demonstrated that the ΔEST can be systematically tuned by altering the molecular structure, achieving values as low as 0.22 eV. epa.gov

Research in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, electron-donating materials are essential for the photoactive layer, where light absorption and charge generation occur. nih.govresearchgate.net

As a Donor Material in Bulk Heterojunction Solar Cells

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| 9H-Carbazole, 3,6-dimethoxy-9-phenyl- | - |

| 1,3-bis{3-[3-(9-carbazolyl)phenyl]-9-carbazolyl}benzene | CPCB |

| 1,3,5-tris(2-(9-ethylcarbazyl-3)ethylene)benzene | TECEB |

| Tris-(8-hydroxyquinoline)aluminum | Alq₃ |

| 9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) | DMOC-DPS |

Interfacial Engineering for Enhanced Charge Separation

In the realm of organic photovoltaics (OPVs), the interface between electron-donating and electron-accepting materials is critical for efficient charge separation and collection. Carbazole derivatives are frequently employed as hole transport materials (HTMs) or as components of interfacial layers due to their favorable electronic properties. The strategic placement of a material like 9H-Carbazole, 3,6-dimethoxy-9-phenyl- at the donor/acceptor interface could theoretically enhance charge separation.

The methoxy groups at the 3 and 6 positions of the carbazole core are electron-donating, which increases the highest occupied molecular orbital (HOMO) energy level of the molecule. This can be tailored to create a cascaded energy landscape at the interface, which can facilitate the efficient transfer of holes from the donor material while blocking electrons, thus reducing charge recombination. Studies on other carbazole derivatives have shown that such energy cascades can enhance the open-circuit voltage (Voc) by preventing recombination through lower-energy charge transfer states. nih.gov

The 9-phenyl group can influence the molecular packing and orientation at the interface, which in turn affects the electronic coupling between the carbazole unit and adjacent molecules. Theoretical studies on 9-phenyl-9H-carbazole-based materials have highlighted the importance of substituent effects on charge transfer characteristics. researchgate.net For instance, the introduction of different functional groups on the phenyl ring can tune the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing the alignment with the energy levels of the donor and acceptor materials for improved charge separation efficiency. researchgate.net

The effectiveness of a carbazole-based interlayer is also dependent on its ability to form a uniform and stable film. The rigid structure of the carbazole core, combined with the phenyl substituent, can contribute to good thermal and morphological stability, which is crucial for the long-term performance of organic electronic devices. sigmaaldrich.com

Utilization in Organic Field-Effect Transistors (OFETs)

Carbazole derivatives are promising candidates for the active layer in organic field-effect transistors (OFETs) due to their inherent charge-transporting capabilities. The performance of an OFET is largely determined by the charge carrier mobility in the semiconductor thin film.

The characterization of such a device would involve measuring its current-voltage (I-V) characteristics to determine key performance parameters. These parameters include the field-effect mobility (µ), the on/off current ratio, and the threshold voltage (Vth). The morphology of the thin film, which significantly impacts charge transport, would be investigated using techniques like atomic force microscopy (AFM) and X-ray diffraction (XRD) to assess surface roughness and molecular ordering.

For comparison, a related carbazole derivative, 9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole), is noted for its high hole mobility, a critical parameter for OFET performance. sigmaaldrich.com

Table 1: Representative Properties of a Related Carbazole Derivative for OFETs

| Property | Value |

|---|---|

| Compound | 9,9′-(4,4′-Sulfonylbis(4,1-phenylene))bis(3,6-dimethoxy-9H-carbazole) |

| Application | Hole Transport Material |

| Thermal Stability (TGA) | > 250 °C (0.5% weight loss) |

| Fluorescence Emission (in toluene) | 445 nm ± 10 nm |

| UV Absorption (in toluene) | 370 nm ± 5 nm |

This table presents data for a related compound to illustrate typical properties for this class of materials. sigmaaldrich.com

The charge transport in polycrystalline organic thin films is often described by models such as the multiple trapping and release (MTR) model or a hopping transport model. In the case of carbazole derivatives, charge transport primarily occurs through the hopping of charge carriers (holes) between adjacent molecules. The efficiency of this process is highly dependent on the degree of intermolecular π-π stacking and the energetic disorder of the material.

The dimethoxy substituents on the carbazole core of 9H-Carbazole, 3,6-dimethoxy-9-phenyl- would increase the electron density of the π-conjugated system, which is favorable for hole transport. The 9-phenyl group can influence the molecular packing in the solid state. A planar conformation between the carbazole and phenyl rings could enhance π-stacking and facilitate charge transport, while a more twisted conformation might hinder it. The linking topology of carbazole units has been shown to significantly affect the electronic coupling and triplet energies in oligocarbazoles. nycu.edu.tw

Exploration in Sensor Technologies and Chemo-sensing Applications

The inherent fluorescence of the carbazole moiety makes it an excellent building block for fluorescent chemosensors. clockss.org The principle of these sensors often relies on the modulation of the fluorescence intensity (quenching or enhancement) upon interaction with a specific analyte.

The fluorescence of a carbazole derivative like 9H-Carbazole, 3,6-dimethoxy-9-phenyl- can be altered through several mechanisms upon binding with an analyte:

Photoinduced Electron Transfer (PET): If the analyte has suitable energy levels, an electron can be transferred from the excited state of the carbazole fluorophore to the analyte (or vice versa), leading to fluorescence quenching. The electron-rich nature of the 3,6-dimethoxy-carbazole core makes it a good electron donor for PET-based quenching by electron-deficient analytes.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electronic distribution within the sensor molecule, potentially enhancing or quenching fluorescence. The 9-phenyl group can participate in ICT processes, and its electronic properties can be tuned by substituents. Studies on 9-phenyl-9H-carbazole derivatives have shown that the efficiency of radiative decay can be strongly affected by the electronic characteristics of substituents on the phenyl group. nih.gov

Energy Transfer: If the analyte is a chromophore, Förster Resonance Energy Transfer (FRET) or Dexter Energy Transfer can occur from the excited carbazole to the analyte, resulting in fluorescence quenching of the donor and potentially sensitized emission from the acceptor.

Aggregation-Induced Emission (AIE) or Aggregation-Caused Quenching (ACQ): The binding of an analyte could induce aggregation of the sensor molecules, leading to either an enhancement or a quenching of the fluorescence, depending on the nature of the intermolecular interactions in the aggregated state.

For a carbazole-based molecule to function as a selective sensor, it must incorporate a recognition site that preferentially binds to the target analyte. While the core 9H-Carbazole, 3,6-dimethoxy-9-phenyl- structure does not have a specific binding site for common analytes, it can be functionalized to achieve selectivity.

For example, the phenyl group at the 9-position could be modified with moieties capable of forming specific interactions:

Crown ethers or cryptands for the selective binding of metal cations.

Hydrogen bonding donors or acceptors (like amides or ureas) for the recognition of anions. nih.gov

Groups that can react with a specific analyte , such as a Gabriel reagent for the detection of hydrazine. researchgate.net

The design of a sensor based on this carbazole would involve integrating a binding unit with the fluorophore in such a way that the binding event leads to a measurable change in the fluorescence signal. The selectivity would arise from the specific non-covalent (e.g., hydrogen bonding, coordination) or covalent interactions between the recognition site and the analyte. For instance, a carbazole derivative functionalized with di-2-picolylamine has been shown to selectively detect Cu²⁺ ions through fluorescence quenching. clockss.org

Table 2: Examples of Analyte Recognition by Functionalized Carbazole Derivatives

| Carbazole Derivative Type | Recognition Moiety | Target Analyte | Sensing Mechanism |

|---|---|---|---|

| 9-ethyl-9H-carbazol-3-amine derivative | di-2-picolylamine | Cu²⁺ | Fluorescence Quenching |

| 1-hydroxycarbazole | -OH and -NH groups | Fluoride and Chloride anions | Fluorescence Enhancement |

| Pyrano[3,2-c] carbazole derivative | Bis(pyridin-2-ylmethyl)amine (DPA) | Zn²⁺ | Fluorescence Enhancement |

| 9-benzyl-9H-carbazole derivative | Ester carbonyl | Ce³⁺ | Fluorescence Enhancement |

This table provides examples of how different functional groups on a carbazole core can lead to selective analyte detection. clockss.orgnih.govclockss.orgmdpi.com

Integration into Polymer Matrices for Hybrid Material Research

The incorporation of functional small molecules, such as carbazole derivatives, into polymer matrices is a common strategy to create hybrid materials with tailored electronic, optical, or thermal properties. This can be achieved through either covalent bonding via copolymerization or physical mixing to form polymer blends.

Copolymerization Strategies for Functional Materials

Copolymerization is a versatile method for permanently integrating a functional monomer into a polymer chain, preventing issues like phase separation and migration that can occur in simple blends. For a molecule like 9H-Carbazole, 3,6-dimethoxy-9-phenyl- to be used in copolymerization, it would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate, or epoxide moiety.

A survey of existing research indicates that while numerous carbazole-based monomers have been synthesized and copolymerized, there are no specific studies detailing the copolymerization of a monomer derived from 9H-Carbazole, 3,6-dimethoxy-9-phenyl- . Research on other carbazole derivatives, such as those with different substituents at the 9-position or on the carbazole ring, has explored various polymerization techniques, including:

Anionic Polymerization: This method has been employed for creating block copolymers with carbazole-containing segments, offering precise control over the polymer architecture. mdpi.com

Radical Polymerization: A common and robust method for polymerizing vinyl-functionalized carbazole monomers.

Electrochemical Polymerization: This technique allows for the direct formation of polymer films on an electrode surface, which is particularly useful for applications in electrochromic devices and sensors. researchgate.netresearchgate.net

Should 9H-Carbazole, 3,6-dimethoxy-9-phenyl- be functionalized for polymerization, these established methods would likely be applicable. The resulting copolymers would be expected to exhibit the photophysical or electronic properties of the carbazole unit, with the potential for these properties to be tuned by the choice of co-monomer.

Table 1: Hypothetical Copolymerization Data for a Functionalized 9H-Carbazole, 3,6-dimethoxy-9-phenyl- Monomer This table is for illustrative purposes only, as no experimental data for this specific compound has been found.

| Polymerization Method | Co-monomer | Resulting Polymer Architecture | Potential Applications |

| Anionic Polymerization | Styrene | Diblock Copolymer | Self-assembled nanostructures |

| Radical Polymerization | Methyl Methacrylate | Random Copolymer | Optical films, sensors |

| Electrochemical Polymerization | Thiophene | Conjugated Copolymer | Electrochromic devices, OLEDs |

Investigation of Morphology and Phase Separation in Blends

When 9H-Carbazole, 3,6-dimethoxy-9-phenyl- is physically blended with a polymer, the resulting material's performance is critically dependent on its morphology, which describes the spatial arrangement and phase behavior of the components. The miscibility of the carbazole compound with the host polymer determines whether a homogeneous single-phase blend or a phase-separated multi-phase blend is formed.

There is currently no published research that investigates the morphology or phase separation of polymer blends containing 9H-Carbazole, 3,6-dimethoxy-9-phenyl- . The miscibility of this compound with various polymers would depend on factors such as:

Intermolecular Interactions: The strength of interactions between the carbazole derivative and the polymer chains.

Molecular Weight and Structure: The size and architecture of both the small molecule and the polymer.

Processing Conditions: The solvent used for casting, the annealing temperature, and the rate of solvent evaporation.

In the absence of specific data, one can anticipate that due to its relatively rigid and bulky structure, 9H-Carbazole, 3,6-dimethoxy-9-phenyl- might exhibit limited miscibility with many common non-polar polymers, potentially leading to phase separation at higher concentrations. Techniques such as differential scanning calorimetry (DSC), atomic force microscopy (AFM), and transmission electron microscopy (TEM) would be essential for characterizing the morphology of such blends.

Table 2: Potential Morphological Characteristics of Polymer Blends with 9H-Carbazole, 3,6-dimethoxy-9-phenyl- This table is for illustrative purposes only, as no experimental data for this specific compound has been found.

| Host Polymer | Expected Miscibility | Potential Morphology | Characterization Techniques |

| Polystyrene (PS) | Low to Moderate | Phase-separated domains at high loading | AFM, SEM, DSC |

| Poly(methyl methacrylate) (PMMA) | Moderate | Potentially miscible at low loading | DSC, Optical Microscopy |

| Poly(N-vinylcarbazole) (PVK) | High | Likely miscible due to structural similarity | DSC, Fluorescence Spectroscopy |

Derivatization Strategies and Structure Property Relationship Studies of 9h Carbazole, 3,6 Dimethoxy 9 Phenyl Analogues

Systematic Modification of Substituents at the Carbazole (B46965) Core